4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
CAS No.: 862828-73-7
Cat. No.: VC4264469
Molecular Formula: C22H25N3OS
Molecular Weight: 379.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862828-73-7 |
|---|---|
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.52 |
| IUPAC Name | 4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C22H25N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3 |
| Standard InChI Key | PULFTENRZRLRLP-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Introduction
4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic organic compound belonging to the class of heterocyclic molecules. Its structure incorporates a benzimidazole core, a pyrrolidinone ring, and a methylthio-substituted phenyl group. Compounds with such structural features are often investigated for their biological and pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
This article provides an in-depth exploration of the compound's synthesis, characterization, potential applications, and implications in medicinal chemistry.
Synthesis
The synthesis of compounds similar to this molecule typically involves multi-step reactions combining heterocyclic chemistry with functional group modifications. Although specific procedures for this compound were not found in the provided sources, analogous compounds have been synthesized using the following general methods:
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Formation of Benzimidazole Core:
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Reacting o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions to form benzimidazole derivatives.
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Pyrrolidinone Formation:
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Cyclization reactions involving amines and ketones or esters to yield pyrrolidinone rings.
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Substitution Reactions:
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Introduction of isobutyl and methylthio groups through alkylation or thiolation reactions.
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Coupling Reactions:
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Final assembly via coupling of the benzimidazole core with the pyrrolidinone scaffold.
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Analytical Characterization
Characterization of such compounds is crucial for confirming their structure and purity. Common techniques include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Detects functional groups like C=O (carbonyl) and N-H (imidazole). |
| X-Ray Crystallography | Provides detailed 3D structural information in solid-state form. |
Biological Applications
Compounds with similar structural motifs have demonstrated diverse biological activities:
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Antimicrobial Activity:
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Anticancer Potential:
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Antiviral Properties:
Research Findings from Analogous Compounds
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